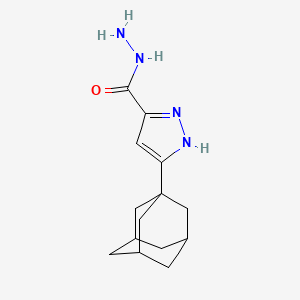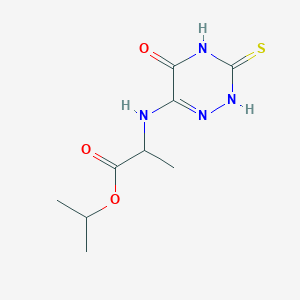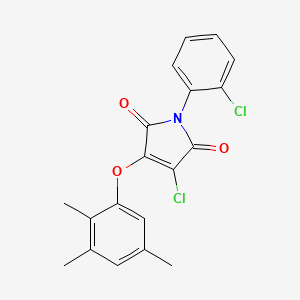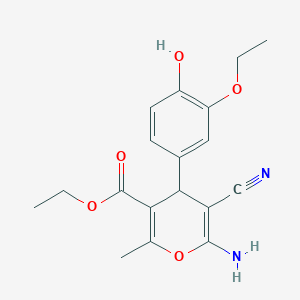
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one, also known as CBT, is a thiazolidinone derivative that has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and material science. CBT is a yellow crystalline solid with a molecular weight of 375.91 g/mol and a melting point of 238-240°C.
Wirkmechanismus
The mechanism of action of 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In animal studies, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its relatively low cost and ease of synthesis. 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one is also stable under a wide range of conditions, making it a suitable candidate for various applications. However, one of the limitations of using 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are numerous future directions for the study of 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one. One potential direction is the development of new synthetic methods for 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one that are more efficient and environmentally friendly. Another direction is the investigation of the potential applications of 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one in the field of material science, such as the development of new functional materials. In addition, further studies are needed to fully understand the mechanism of action of 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one and its potential applications in medicine and agriculture.
Synthesemethoden
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one can be synthesized through various methods, including the reaction of 4-chlorobenzaldehyde and 2,5-dimethyl-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures and yields 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one as the major product.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-diabetic effects. In agriculture, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been used as a fungicide to control various plant diseases. In material science, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been used as a building block for the synthesis of various functional materials.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-3-4-12(2)15(9-11)21-17(22)16(23-18(21)20)10-13-5-7-14(19)8-6-13/h3-10,20H,1-2H3/b16-10-,20-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHVSKMNYBSQDQ-UDIJICLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-dimethyl-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5156123.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)





![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)